3-Hydroxy-2,2,4,4-tetramethylcyclobutanone, oxime
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Overview
Description
3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one oxime is a chemical compound with the molecular formula C8H15NO2 It is known for its unique structure, which includes a cyclobutanone ring substituted with hydroxy and oxime groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one oxime typically involves the reaction of 3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for 3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one oxime can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxime group can be reduced to form an amine.
Substitution: The hydroxy and oxime groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-oxo-2,2,4,4-tetramethylcyclobutan-1-one.
Reduction: Formation of 3-amino-2,2,4,4-tetramethylcyclobutan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one oxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The hydroxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one:
2,2,4,4-tetramethylcyclobutan-1-one oxime: Lacks the hydroxy group, leading to different chemical properties and reactivity.
Uniqueness
3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one oxime is unique due to the presence of both hydroxy and oxime groups on the cyclobutanone ring.
Properties
IUPAC Name |
3-hydroxyimino-2,2,4,4-tetramethylcyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(2)5(9-11)8(3,4)6(7)10/h6,10-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMRJYODKOZJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1=NO)(C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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